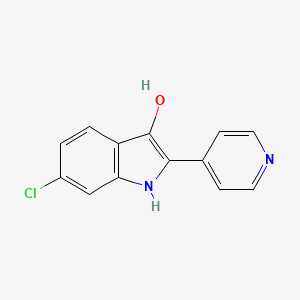
6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol is a heterocyclic compound that features both indole and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both chloro and hydroxyl groups on the indole ring enhances its reactivity and potential for further functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol typically involves the construction of the indole core followed by the introduction of the pyridine ring. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like N-chlorosuccinimide. The pyridine ring is then attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products
Oxidation: Formation of 6-chloro-2-(pyridin-4-yl)-1H-indole-3-one.
Reduction: Formation of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-amine.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chloro and hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-2-(pyridin-3-yl)-1H-indol-3-ol: Similar structure but with the pyridine ring attached at a different position.
6-bromo-2-(pyridin-4-yl)-1H-indol-3-ol: Similar structure but with a bromo group instead of a chloro group.
2-(pyridin-4-yl)-1H-indol-3-ol: Lacks the chloro group, which may affect its reactivity and binding properties.
Uniqueness
6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol is unique due to the presence of both chloro and hydroxyl groups on the indole ring, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of more complex molecules and for applications in medicinal chemistry and material science .
Propiedades
Número CAS |
1258652-20-8 |
|---|---|
Fórmula molecular |
C13H9ClN2O |
Peso molecular |
244.67 g/mol |
Nombre IUPAC |
6-chloro-2-pyridin-4-yl-1H-indol-3-ol |
InChI |
InChI=1S/C13H9ClN2O/c14-9-1-2-10-11(7-9)16-12(13(10)17)8-3-5-15-6-4-8/h1-7,16-17H |
Clave InChI |
NALMQIYBTDOVLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC(=C2O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13163556.png)
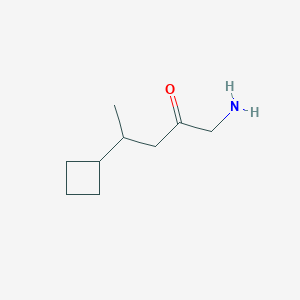
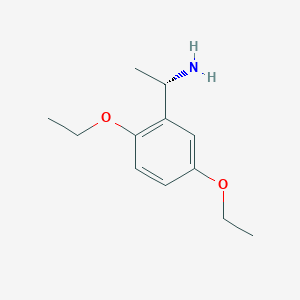

![4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
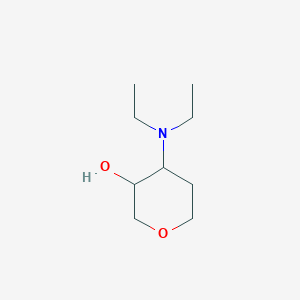
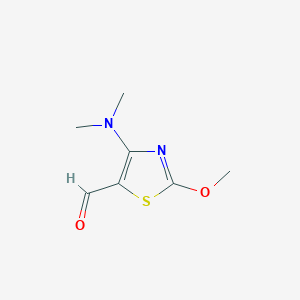

![tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13163617.png)
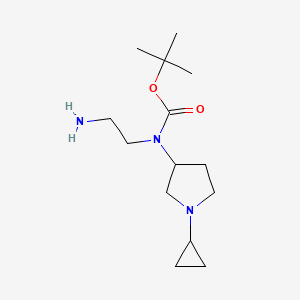
![4-[(1R)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13163626.png)
![N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide](/img/structure/B13163627.png)
